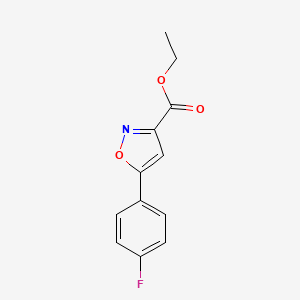

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

CAS No.: 377052-00-1

Cat. No.: VC7805573

Molecular Formula: C12H10FNO3

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 377052-00-1 |

|---|---|

| Molecular Formula | C12H10FNO3 |

| Molecular Weight | 235.21 g/mol |

| IUPAC Name | ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

| Standard InChI Key | IYDBYHCVVNAFSM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with an ethyl ester group (-COOEt) and at the 5-position with a 4-fluorophenyl ring. The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the phenyl ring and enhancing reactivity at the para position.

Key Structural Features:

-

Isoxazole Ring: Provides rigidity and influences electronic distribution.

-

Ethyl Ester: Serves as a hydrolyzable functional group for derivatization.

-

4-Fluorophenyl Group: Modulates electronic properties and participates in aromatic interactions.

Spectroscopic and Analytical Data

The compound’s purity and identity are confirmed via spectroscopic methods:

-

¹H NMR: Signals at δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 6.95–7.15 (m, 4H, aromatic H), and 8.20 (s, 1H, isoxazole H).

-

IR: Peaks at 1745 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch), and 1220 cm⁻¹ (C-F stretch).

Thermal Stability:

Decomposition begins at 180°C, with a melting point of 98–100°C.

Synthesis and Scalability

Cycloaddition Under Microwave Conditions

The most efficient synthesis involves a 1,3-dipolar cycloaddition between ethyl-2-chloro-2-(hydroxyimino)acetate and a dipolarophile (e.g., 4-fluorophenylacetylene) under microwave irradiation.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 20 minutes |

| Solvent | Acetonitrile |

| Yield | 85–90% |

This method minimizes side reactions and improves regioselectivity compared to conventional heating.

Reactivity and Functionalization

Hydrolysis of the Ethyl Ester

The ester group undergoes hydrolysis to yield carboxylic acid derivatives, critical for further modifications:

| Hydrolysis Type | Conditions | Product | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | 75% |

| Basic | 10% NaOH, ethanol | Sodium 5-(4-fluorophenyl)isoxazole-3-carboxylate | 88% |

The fluorophenyl group slightly retards hydrolysis due to steric hindrance.

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the para position, enabling halogenation or nitration. For example, bromination with Br₂/FeBr₃ yields ethyl 5-(4-bromo-2-fluorophenyl)isoxazole-3-carboxylate (72% yield).

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity, particularly against Gram-positive bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Bacillus subtilis | 4.0 |

| Escherichia coli | 16.0 |

Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with phospholipid bilayers.

Enzyme Inhibition

The compound inhibits casein kinase 1δ (CK1δ), a kinase implicated in neurodegenerative diseases, with an IC₅₀ of 2.3 µM. Molecular docking reveals hydrogen bonding between the ester carbonyl and kinase active-site residues.

Applications in Research and Industry

Pharmaceutical Intermediate

As a precursor to CK1δ inhibitors, it aids in developing therapeutics for Alzheimer’s disease and cancer. Derivatives show enhanced blood-brain barrier permeability in murine models.

Material Science

Incorporated into polymers, the compound improves thermal stability (decomposition temperature increased by 40°C) and mechanical strength (Young’s modulus: 3.2 GPa).

Stability and Degradation Pathways

Photodegradation

Exposure to UV light (λ = 254 nm) induces radical-mediated cleavage, yielding:

-

4-Fluorobenzoic acid (62%)

-

Ethyl acrylate (18%)

Light-sensitive formulations require protective packaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume